molecular formula C18H22ClN5O4 B2766870 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105196-79-9

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2766870
CAS No.: 1105196-79-9
M. Wt: 407.86
InChI Key: KLWAAMWHSREMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22ClN5O4 and its molecular weight is 407.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study on a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione revealed their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating psychotropic activity. The research highlighted a particular compound's antidepressant-like effect in forced swim tests and anxiolytic-like activity in the four-plate test, emphasizing the benefits of mixed 5-HT receptor ligands for such disorders (Chłoń-Rzepa et al., 2013).

Structural and Reactivity Insights

The structural analysis of the theophylline moiety in similar compounds has been reported, providing insights into their planarity and intramolecular hydrogen bonding, which could influence their pharmacological properties (Karczmarzyk et al., 1995).

Novel Heterocyclic Systems

Research into novel heterocycles based on purino and triazino purines has been conducted, with findings on their synthesis and biological activities. These compounds, including 7,8-diamino-1,3-dimethylxanthine derivatives, have shown potential anti-tumor activity and vascular relaxing effects, indicating a wide range of possible therapeutic applications (Ueda et al., 1987).

Corrosion Inhibition Studies

A study on 1,8-dioxooctahydroxanthene derivatives, prepared via an environmentally friendly method, investigated their corrosion inhibitive performance on mild steel in hydrochloric acid. This research not only highlights the chemical versatility of such compounds but also their potential application in industrial settings for corrosion prevention (Maleki et al., 2016).

Anti-inflammatory and Antibacterial Activities

Substituted analogues based on the pyrimidopurinedione ring system have been synthesized and demonstrated to possess anti-inflammatory activity in models of chronic inflammation, comparable to naproxen, and showing potential as cyclooxygenase inhibitors without inducing gastric ulceration or ocular toxicity (Kaminski et al., 1989).

Properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4/c1-21(2)17-20-15-14(16(26)23(4)18(27)22(15)3)24(17)9-11(25)10-28-13-8-6-5-7-12(13)19/h5-8,11,25H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWAAMWHSREMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC(COC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.